molecular formula C13H17NO2 B180566 2-Phenyl-2-(piperidin-1-yl)acetic acid CAS No. 107416-49-9

2-Phenyl-2-(piperidin-1-yl)acetic acid

Cat. No. B180566
CAS RN: 107416-49-9
M. Wt: 219.28 g/mol
InChI Key: XPRRFTHGWKHATR-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(piperidin-1-yl)acetic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Synthesis and Antibacterial Activity

Microwave-Assisted Synthesis and Antibacterial Activity The compound 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives have been explored for their antibacterial properties. Notably, a study conducted by Merugu, Ramesh, and Sreenivasulu (2010) utilized microwave-assisted synthesis to create various compounds incorporating the 2-Phenyl-2-(piperidin-1-yl)acetic acid structure. These compounds were tested for their antibacterial activity, showcasing the potential of this compound in the development of new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.

Synthesis, Evaluation, and Molecular Modeling Similarly, a study by Vankadari et al. (2013) described the synthesis of novel oxadiazoles, incorporating the 2-Phenyl-2-(piperidin-1-yl)acetic acid structure, and evaluated their antimicrobial activity. This research also involved molecular modeling to understand the interaction between the synthesized compounds and certain proteins, providing insights into their potential antibacterial and antifungal properties Vankadari et al., 2013.

Electrochemical Studies

Novel Mannich Bases and Electrochemical Studies In the realm of electrochemistry, a study by Naik et al. (2013) involved the synthesis of novel Mannich bases that contain the pyrazolone moiety, including the structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid. These compounds were characterized and their electrochemical behavior was analyzed using techniques like polarography and cyclic voltammetry. This research offers insights into the electrochemical aspects of these compounds and their potential applications Naik et al., 2013.

Synthesis of Piperidine Ring–Modified Analogues

Efficient Synthesis of Piperidine Ring–Modified Alcohol and Methyl Ether Analogs A study by Ojo (2012) focused on the synthesis of a series of novel piperidine ring–modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate. The research involved modifications to existing methodologies to improve the efficiency of the synthesis process and yielded good overall results Ojo, 2012.

Crystallographic Studies

X-ray Crystallographic Study The compound and its derivatives have also been the subject of crystallographic studies. For instance, Chirita, Hrib, and Birsa (2013) conducted an X-ray crystallographic study on 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide. The study provided detailed insights into the molecular structure and the steric influences within the compound Chirita, Hrib, & Birsa, 2013.

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRRFTHGWKHATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328265
Record name 2-phenyl-2-(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(piperidin-1-yl)acetic acid

CAS RN

107416-49-9
Record name 2-phenyl-2-(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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